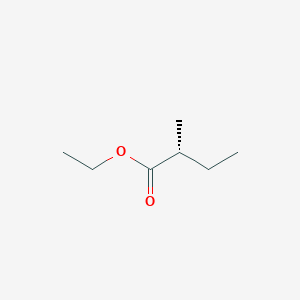
D-Luciferin Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Luciferin Potassium Salt, also known as beetle luciferin or (D- (-)-2- (6’-hydroxy-2’-benzothiazolyl)-thiazoline-4-carboxylic acid), is a synthetically made substrate . It is lyophilized in the form of a monopotassium salt and has been purified by HPLC to remove dehydroluciferin and L-Luciferin . It is a common bioluminescent reporter used for in vivo imaging of the expression of luciferase .
Synthesis Analysis
This compound is prepared by dissolving it at 15mg/ml in sterile water . It is then used immediately or aliquoted and frozen at -20°C for future use .Molecular Structure Analysis
The molecular formula of this compound is C11H7N2O3S2·K . Its molecular weight is 318.42 g/mol .Chemical Reactions Analysis
The ATP-dependent oxidation of luciferin by luciferase produces light . This reaction is employed as a reporter in plants, bacteria, and mammalian cells . The 560 nm chemiluminescence from this reaction peaks within seconds, with light output that is proportional to luciferase concentration when the substrate luciferin is present in excess .Physical and Chemical Properties Analysis
This compound is readily soluble in aqueous buffers . It is sensitive to light, oxygen, and moisture .Aplicaciones Científicas De Investigación
Biomedical Imaging and Tracking of Parasitic Infection
- D-Luciferin is used in vivo imaging to track parasitic infections, such as Trypanosoma cruzi in mice. The bioluminescent signal from D-luciferin helps in real-time tracking of infection spread and organ-specific parasitic localization (Henriques et al., 2014).
Enhancing Bioluminescence Imaging
- The substance has been instrumental in developing new bioluminescent probes that improve imaging in living cells. For instance, the synthesis of d-aminoluciferin offers enhanced bioluminescence imaging capabilities (Zheng et al., 2017).
Bioluminescence in Cancer Research
- D-Luciferin plays a crucial role in cancer research, particularly in bioluminescence imaging for tumor localization and monitoring treatment responses. A study demonstrated how a luciferin analogue can improve imaging sensitivity in deep tissue, aiding in cancer research and diagnostics (Kuchimaru et al., 2016).
Studying Cellular and Molecular Processes
- It is used to understand cellular and molecular processes in various biological studies. For example, studying the excited-state intermolecular proton transfer of D-luciferin helps to elucidate its bioluminescent mechanism (Erez & Huppert, 2010).
Expanding the Scope of Bioluminescence Imaging
- Research has explored replacing D-luciferin with synthetic analogs to extend bioluminescence imaging's scope, enabling more versatile applications in live animal imaging (Adams & Miller, 2014).
Drug Resistance Studies
- In studies of multidrug resistance in cancer, D-luciferin is used to investigate the efflux kinetics of drugs in cancer cells, aiding in understanding and overcoming drug resistance mechanisms (Qian et al., 2021).
Biotechnology Applications
- D-Luciferin finds extensive use in biotechnology, such as gene assays, protein-protein interaction detection, drug discovery, and in vivo imaging. It's an essential tool in bioluminescence-based applications across various scientific fields (Syed & Anderson, 2021).
Neuroimaging
- It has been used to optimize bioluminescence imaging protocols for brain studies, enhancing the sensitivity and reliability of cell tracking in neurological research (Aswendt et al., 2013).
Mecanismo De Acción
D-luciferin is the natural substrate of the enzyme luciferase (Luc) that catalyzes the production of the typical yellow-green light of fireflies . The 560 nm chemiluminescence from this reaction peaks within seconds, with light output that is proportional to luciferase concentration when the substrate luciferin is present in excess .
Safety and Hazards
Direcciones Futuras
D-Luciferin Potassium Salt is used in various research fields. It is used in in vitro and in vivo bioluminescent assays . It is also used in the tumorigenesis experiment in nude mice, the localization and distribution of foreign cells in animals, the target gene or promoter of the target gene is fused to the luciferase gene to detect changes in gene expression during drug treatment or disease progression, and monitoring stem cell transplantation, survival, and proliferation .
Propiedades
Número CAS |
15144-35-9 |
|---|---|
Fórmula molecular |
C11H7KN2O3S2 |
Peso molecular |
318.41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




